![molecular formula C24H26N6O B2865770 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 1021094-60-9](/img/structure/B2865770.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
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Description
“N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide” is a complex organic compound that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, an azepane ring, and a naphthyl group . Pyrazolo[3,4-d]pyrimidines are structurally distinct from traditional purine-based molecules . They have been synthesized and studied for their potential biological activities .
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity
Synthetic azo compounds and their derivatives, including those related to the chemical structure of interest, have been extensively studied for their biological and pharmacological activities. A series of new benzochromeno(pyridine/pyrimidine/tetrazole) derivatives were synthesized, showing significant antimicrobial activity against various bacterial and fungal strains (Mohamed & Abd el-Wahab, 2019).
Inhibitors of Blood Platelet Aggregation
Some compounds structurally related to the specified chemical have been found to inhibit in vitro aggregation of human blood platelets induced by ADP, indicating potential therapeutic applications in preventing clot formation without causing hypoglycemic and diuretic effects (Grisar, Claxton, & Mackenzie, 1976).
Anticancer Activity
Novel pyridine, pyrazoloyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties were designed and synthesized, demonstrating potent inhibitory effects on the CDK2 enzyme. These compounds showed significant anti-proliferative activity against various human cancer cell lines, highlighting their potential as anticancer agents (Abdel-Rahman et al., 2021).
Antitubercular Studies
Hybrids of homopiperazine-pyrimidine-pyrazole were synthesized and showed potent antitubercular activity against Mycobacterium tuberculosis strains. These findings indicate a promising avenue for the development of new antitubercular drugs (Vavaiya et al., 2022).
Antioxidant Activity
Some newly synthesized heterocyclic compounds derived from 2-acetylnaphthalene demonstrated promising antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions (Taha, 2012).
properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c31-24(20-10-9-18-7-3-4-8-19(18)15-20)25-11-14-30-23-21(16-28-30)22(26-17-27-23)29-12-5-1-2-6-13-29/h3-4,7-10,15-17H,1-2,5-6,11-14H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZCTZPQHZPEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide |
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